molecular formula C13H15N3O2 B12609644 N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea CAS No. 651021-59-9

N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea

Cat. No.: B12609644
CAS No.: 651021-59-9
M. Wt: 245.28 g/mol
InChI Key: PJQOIHQFVCDXBC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea (CAS 651021-59-9) is a urea derivative with the molecular formula C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol . Its structure features:

  • A central urea core substituted with two methyl groups (N,N'-dimethyl).
  • A 4-[(1H-pyrrol-2-yl)oxy]phenyl group attached to one nitrogen atom, introducing an aromatic pyrrole ether moiety.

Key identifiers include:

  • SMILES: CNC(=O)N(C)C1=CC=C(C=C1)OC2=CC=CN2
  • InChIKey: PJQOIHQFVCDXBC-UHFFFAOYSA-N

Properties

CAS No.

651021-59-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1,3-dimethyl-1-[4-(1H-pyrrol-2-yloxy)phenyl]urea

InChI

InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-5-7-11(8-6-10)18-12-4-3-9-15-12/h3-9,15H,1-2H3,(H,14,17)

InChI Key

PJQOIHQFVCDXBC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1=CC=C(C=C1)OC2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(1H-pyrrol-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve 4-[(1H-pyrrol-2-yl)oxy]aniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Alkyl or acyl-substituted pyrrole derivatives.

Scientific Research Applications

N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituted Aryl Ureas with Heterocyclic Moieties

Compound Name Key Structural Features Molecular Weight Applications/Properties Reference
N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea Pyrrol-2-yloxy phenyl, N,N'-dimethyl urea 245.28 Unknown (structural analog to agrochemicals)
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole carbonyl, 4-methoxyphenyl urea 349.35 Synthetic intermediate; studied for asymmetric synthesis
N'-(4-((2-Methoxy-4-pyrimidinyl)oxy)phenyl)-N,N-dimethylurea Pyrimidinyloxy phenyl, N,N-dimethyl urea ~290 (estimated) Herbicidal activity (Dow Chemical)
N-(4-(2-(N-Methylcarbamoyl)-4-pyridyloxy)phenyl)-N'-(4-(trifluoromethyl)phenyl)urea Pyridyloxy, trifluoromethyl phenyl urea 449.37 Patent-protected; high melting point (207–209°C)
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) Chloropyridinyl, phenyl urea 261.69 Agrochemical intermediate; toxicological data available
Key Observations:
  • Electronic Effects : The pyrrol-2-yloxy group in the target compound provides electron-rich aromaticity, contrasting with pyrimidine (electron-deficient) or pyridine (moderate electron-withdrawing) moieties in analogs .
  • Synthetic Complexity : The target compound’s pyrrole ether linkage may require specialized coupling reactions, whereas pyridine/pyrimidine derivatives often utilize nucleophilic aromatic substitution .

Comparison with Simple Urea-Based Agrochemicals

Compound Name Substituents Molecular Weight Use Reference
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) Isopropylphenyl, N,N-dimethyl urea 206.28 Herbicide (wheat/barley)
Fenuron (N,N-dimethyl-N'-phenylurea) Phenyl, N,N-dimethyl urea 164.20 Non-selective herbicide
Target Compound Pyrrol-2-yloxy phenyl, N,N'-dimethyl urea 245.28 Unknown (structural similarity to fenuron/isoproturon)
Key Observations:
  • Solubility : The target compound’s higher molecular weight and aromaticity suggest lower aqueous solubility than fenuron or isoproturon, impacting formulation strategies .

Research Findings and Data

Physicochemical Properties

  • Thermal Stability : The target compound’s pyrrole ether may enhance thermal stability over aliphatic-substituted ureas (e.g., fenuron) due to aromatic conjugation .
  • logP Estimates :
    • Target compound: ~3.5 (moderate hydrophobicity).
    • Pyridinyl/trifluoromethyl analog (CAS 68157-60-8): logP ~2.8 (higher polarity due to Cl substituent) .

Biological Activity

N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is categorized as a substituted urea derivative, characterized by the following molecular formula:

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol

The structure features a dimethyl urea moiety linked to a phenolic group that is further substituted with a pyrrole unit, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)
HCT116 (Colon)0.75
MCF7 (Breast)1.50
A549 (Lung)2.10

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Properties

In addition to anticancer effects, this compound has demonstrated anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these activities are summarized below:

CytokineIC50 (nM)
TNF-α270
IL-642

These findings suggest that this compound could be a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of specific kinases involved in cancer progression and inflammation. For instance, it inhibits Aurora-A kinase with an IC50 value of 0.067 µM, which is critical in cell cycle regulation .
  • Modulation of Apoptotic Pathways : By promoting apoptosis in cancer cells, the compound disrupts tumor growth and survival mechanisms.
  • Cytokine Inhibition : The suppression of cytokine production contributes to its anti-inflammatory effects, making it a potential therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In a xenograft model using HCT116 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective anticancer agent.
  • Evaluation in Inflammatory Models : In murine models of arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum, highlighting its therapeutic potential in autoimmune conditions.

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